Product packaging for 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole(Cat. No.:)

5-(3-Bromo-2-fluorophenyl)-2-methyloxazole

Cat. No.: B13701775
M. Wt: 256.07 g/mol
InChI Key: SUOLURYJLOABMF-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is a fluorinated and brominated oxazole derivative designed for research and development applications. This compound serves as a versatile and valuable synthetic intermediate, particularly in the field of medicinal chemistry. The presence of both bromo and fluoro substituents on the phenyl ring makes it a privileged scaffold for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, facilitating the exploration of structure-activity relationships (SAR). The oxazole ring is a common pharmacophore found in numerous biologically active molecules, indicating this compound's potential utility in the synthesis of new drug candidates or as a precursor for chemical probes. As with many specialized organohalogen compounds, it is primarily used in the development of active pharmaceutical ingredients (APIs) and in the construction of compound libraries for high-throughput screening. This product is intended for research purposes only and is not approved for use in humans or animals. Researchers can leverage this building block to develop novel therapeutic agents targeting a range of diseases. For specific protocol development, please consult the relevant scientific literature on oxazole chemistry and cross-coupling methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrFNO B13701775 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

5-(3-bromo-2-fluorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H7BrFNO/c1-6-13-5-9(14-6)7-3-2-4-8(11)10(7)12/h2-5H,1H3

InChI Key

SUOLURYJLOABMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C(=CC=C2)Br)F

Origin of Product

United States

Role of Halogenation Bromine and Fluorine in Molecular Design

The introduction of halogen atoms, particularly bromine and fluorine, into organic molecules is a powerful strategy in molecular design. bldpharm.comnih.govnih.gov Halogens can profoundly influence a molecule's physical, chemical, and biological properties.

Influence of Halogen Substituents on Synthetic Strategies

The presence of bromine and fluorine on an aromatic ring dictates the synthetic routes that can be employed for further molecular elaboration. wikipedia.orgnih.gov The carbon-bromine bond is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The fluorine atom, due to the strength of the carbon-fluorine bond, is generally less reactive in these cross-coupling reactions, allowing for selective functionalization at the C-Br position.

Halogenated Aromatic Systems as Precursors for Further Functionalization

Halogenated aromatic compounds are valuable precursors for the synthesis of more complex molecules. wikipedia.orgnih.gov The differential reactivity of various halogens on the same aromatic ring enables sequential and site-selective functionalization. For instance, a bromo-substituted position can be selectively targeted for a cross-coupling reaction while a fluoro-substituted position remains intact. This chemoselectivity is a powerful tool for the convergent synthesis of highly substituted aromatic systems.

Contextualizing 5 3 Bromo 2 Fluorophenyl 2 Methyloxazole Within Modern Organic Synthesis

Classical and Contemporary Approaches to Oxazole Ring Formation

The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern catalytic systems developed to facilitate its construction. These methods offer diverse pathways that can be adapted based on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions for Oxazole Synthesis

The creation of the 1,3-oxazole system is typically achieved through cyclization reactions that form the five-membered ring from acyclic precursors. These methods have evolved from classical condensation reactions to highly efficient metal-catalyzed processes.

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910. wikipedia.orgsynarchive.com The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically promoted by a cyclodehydrating agent like sulfuric acid or phosphorus pentachloride. wikipedia.orgwikipedia.orgwikiwand.com

The general mechanism proceeds via protonation of the ketone's carbonyl group, followed by a nucleophilic attack from the amide oxygen to form a dihydrooxazolol intermediate. wikipedia.org Dehydration of this intermediate yields the aromatic oxazole ring. wikipedia.org This method is particularly useful for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. wikipedia.org

Modern adaptations have expanded the scope and practicality of this reaction. For instance, a solid-phase synthesis of oxazoles has been developed using a benzhydrylic-type linker for the α-acylamino ketone precursor and trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. nih.gov This approach allows for the generation of oxazole libraries in a high-throughput manner. nih.gov

Robinson-Gabriel Synthesis Overview
Reaction Type Intramolecular cyclodehydration
Starting Material 2-Acylamino-ketone wikipedia.org
Key Reagents Cyclodehydrating agents (e.g., H₂SO₄, PCl₅, TFAA) wikipedia.orgnih.gov
Product Substituted oxazole wikipedia.org
Modern Adaptations Solid-phase synthesis, alternative dehydrating agents nih.gov

The Van Leusen oxazole synthesis, first reported in 1972, is a versatile and widely used method for preparing 5-substituted or 4,5-disubstituted oxazoles. nih.govmdpi.com The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. nih.govwikipedia.org

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.org Subsequent elimination of the tosyl group (p-toluenesulfinic acid) under the basic conditions yields the oxazole product. nih.govwikipedia.org This method is valued for its mild conditions and tolerance of various functional groups. nih.govnih.gov

Numerous variants have been developed to enhance the efficiency and scope of the Van Leusen synthesis. These include:

Microwave-assisted synthesis : This modification accelerates the reaction, leading to higher yields in shorter times. nih.govmdpi.com

Use of ionic liquids : Employing ionic liquids as the solvent allows for easy recovery and reuse of the reaction medium, making the process more sustainable. nih.gov

One-pot synthesis of 4,5-disubstituted oxazoles : By including an aliphatic halide in the reaction mixture, both C4 and C5 positions can be functionalized in a single step. nih.govmdpi.com

For the synthesis of this compound, the Van Leusen reaction would be a highly relevant approach, likely starting from 3-bromo-2-fluorobenzaldehyde and TosMIC. nih.govmdpi.com

Van Leusen Synthesis Overview
Reaction Type [3+2] Cycloaddition nih.gov
Key Reagent Tosylmethyl isocyanide (TosMIC) wikipedia.org
Starting Materials Aldehyde (for 5-substituted oxazoles) mdpi.com
Base Typically K₂CO₃ mdpi.com
Variants Microwave-assisted, use of ionic liquids, one-pot multi-component reactions nih.gov

Modern organic synthesis has seen the rise of metal-catalyzed reactions for the construction of heterocyclic rings, and oxazoles are no exception. Palladium and copper catalysts are frequently employed to facilitate C-O and C-N bond formation in a controlled and efficient manner. nih.gov

Several distinct strategies have emerged:

Oxidative Cyclization : A novel palladium-catalyzed, copper-mediated oxidative cyclization has been developed that uses water as the oxygen atom source for the oxazole ring. nih.gov This method involves a cascade formation of C-N and C-O bonds. nih.gov

Coupling and Cyclization of N-Propargylamides : N-propargylamides can react with aryl iodides in the presence of a palladium catalyst to yield 2,5-disubstituted oxazoles. The reaction is believed to proceed through a palladium-catalyzed coupling step followed by an in-situ cyclization. organic-chemistry.org A similar palladium-catalyzed cascade allows for the introduction of difluoromethyl groups into the oxazole structure. acs.org

Decarboxylative Cyclization : A palladium-catalyzed method has been reported for the synthesis of substituted oxazoles from aromatic carboxylic acids and functionalized aliphatic nitriles, proceeding via a decarboxylative addition and annulation sequence. acs.org

These metal-catalyzed approaches often exhibit high functional group tolerance and provide access to complex oxazole structures that might be challenging to obtain through classical methods. nih.govacs.org

Strategies for Introduction of Aryl Substituents

The synthesis of this compound requires the specific placement of the 3-bromo-2-fluorophenyl group at the C5 position of the oxazole ring. This can be achieved either by constructing the oxazole ring using a pre-functionalized precursor or by functionalizing the oxazole core after its formation.

A highly convergent and common strategy involves using a starting material that already contains the desired substituted phenyl ring. nih.gov This approach ensures unambiguous placement of the substituent and avoids potential issues with regioselectivity that can arise during post-synthesis functionalization.

For the target molecule, a key precursor would be 3-bromo-2-fluorobenzaldehyde . This aldehyde can be directly employed in the Van Leusen oxazole synthesis with TosMIC to yield the 5-(3-bromo-2-fluorophenyl)oxazole (B6294215) core. nih.govmdpi.com The 2-methyl group would then need to be introduced, or a variant of the synthesis that allows for its incorporation would be used.

Alternatively, other pre-functionalized precursors could be envisioned for different synthetic routes:

For Robinson-Gabriel Synthesis : One could start with a 2-amino ketone derived from 3-bromo-2-fluoroacetophenone. Acylation of the amino group, followed by cyclodehydration, would lead to the desired oxazole.

For Palladium-Catalyzed Reactions : A precursor like 1-bromo-3-iodo-2-fluorobenzene could be used in coupling reactions with appropriate N-propargylamides to build the substituted oxazole ring system. organic-chemistry.org

Post-cyclization Arylation Strategies

The introduction of an aryl moiety onto a pre-formed oxazole ring, known as post-cyclization arylation, is a powerful strategy for synthesizing compounds like this compound. This approach, particularly through direct C-H arylation, offers an atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials.

Palladium-catalyzed reactions are central to this strategy. Researchers have developed methods for the direct arylation of oxazoles with high regioselectivity at either the C2 or C5 position. nih.govorganic-chemistry.org The choice of phosphine (B1218219) ligands and solvents plays a crucial role in directing the arylation. For instance, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar environments. organic-chemistry.org These methods can utilize a wide range of arylating agents, including aryl bromides, chlorides, and triflates. organic-chemistry.org

Copper-catalyzed C-H arylation also represents a viable pathway. Copper(I) salts, often in the presence of a ligand like 1,10-phenanthroline, can effectively couple oxazoles with aryl iodides at the C5 position. nih.govmdpi.com While transition-metal-catalyzed methods are prevalent, base-promoted formal arylation techniques have also been developed, offering an alternative route to 2-arylbenzooxazoles that could be adapted for other oxazole systems. nih.govacs.org

Table 1: Comparison of Post-cyclization Arylation Methods

Method Catalyst System Arylating Agent Key Features
Palladium-Catalyzed Pd(0) with phosphine ligands Aryl bromides, chlorides, triflates High regioselectivity at C2 or C5 controlled by ligands/solvents. nih.govorganic-chemistry.org
Copper-Catalyzed Cu(I) with ligands (e.g., phenanthroline) Aryl iodides, bromides Effective for C5 arylation. nih.govmdpi.com
Base-Promoted Strong base Acyl chlorides Transition-metal-free alternative. nih.govacs.org

Regioselective Synthesis of Substituted Oxazoles

The precise placement of substituents on the oxazole ring is paramount for defining the final compound's properties. The synthesis of this compound requires strict regiochemical control to ensure the methyl group is at the C2 position and the bromo-fluorophenyl group is at the C5 position.

Control of Substituent Placement on the Oxazole Ring (C2, C4, C5 positions)

The reactivity of the oxazole ring's carbon atoms is a key determinant of substituent placement. The acidity of the protons follows the order C2 > C5 > C4, making the C2 position particularly susceptible to deprotonation and subsequent functionalization. tandfonline.comsemanticscholar.org Electrophilic substitution reactions typically occur at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.comsemanticscholar.org

In direct C-H arylation reactions, selectivity between the C2 and C5 positions can be finely tuned. For example, in palladium-catalyzed reactions, the use of highly steric ligands like P(t-Bu)₃ can favor C2 arylation, whereas other ligands can direct the substitution to the C5 position. nih.gov This selectivity arises from the interplay of electronic and steric factors within the transition state of the catalytic cycle. nih.gov Similarly, copper-catalyzed and iodine-mediated cyclization reactions provide routes to various substitution patterns, including 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.orgorganic-chemistry.org

Regioselectivity in the Introduction of the Methyl Group at C2 and the Bromo-fluorophenyl Group at C5

Achieving the specific 2-methyl-5-aryl substitution pattern of the target molecule can be accomplished through several synthetic routes that build the oxazole ring from acyclic precursors. These methods inherently control the placement of the substituents.

One common approach is the iodine-catalyzed tandem oxidative cyclization. This method can unite components like aromatic aldehydes with amino acid derivatives to form 2,5-disubstituted oxazoles. organic-chemistry.org In the context of the target molecule, 3-bromo-2-fluorobenzaldehyde would serve as the precursor for the C5-aryl group. Another powerful technique is the copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes, which regioselectively yields 2,5-disubstituted oxazoles. amanote.com A cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes also provides a direct, one-step synthesis of this structural motif under mild conditions. rsc.org

These methods offer a high degree of regiocontrol, ensuring the correct placement of the methyl and bromo-fluorophenyl groups from the outset of the ring-forming reaction.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced technologies and green principles to improve efficiency, reduce waste, and enhance safety. The synthesis of oxazoles has benefited significantly from these innovations.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in oxazole synthesis, offering significant advantages over conventional heating methods. asianpubs.org These benefits include dramatically reduced reaction times, often from hours to minutes, and improved product yields. nih.govacs.org

A notable example is the one-pot, microwave-assisted [3+2] cycloaddition reaction between a substituted arylaldehyde and 4-toluenesulfonylmethyl isocyanide (TosMIC). acs.org This method can produce 5-substituted oxazoles efficiently and is considered environmentally benign due to the use of solvents like isopropanol (B130326) and the speed of the reaction. nih.govijpsonline.com The conditions, such as the amount of base used, can be controlled to selectively produce either oxazoles or oxazoline intermediates. acs.org This technique is scalable, demonstrating its potential for larger-scale synthesis. nih.gov

Table 2: Microwave-Assisted Synthesis of 5-Phenyl Oxazole

Reactants Conditions Time Yield Reference
Benzaldehyde, TosMIC, K₃PO₄ Microwave (350 W), 65°C, IPA 8 min 96% nih.govacs.org

Flow Chemistry Applications in Oxazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.netnih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. acs.org

The synthesis of oxazoles and related heterocycles has been successfully adapted to flow systems. Multi-step flow procedures have been developed to prepare functionalized oxazoles, often incorporating in-line purification steps that eliminate the need for traditional workups. uc.pt For example, the oxidation of an oxazoline precursor to an oxazole using molecular oxygen can be performed safely and efficiently in a microstructured reactor at elevated temperatures and pressures, conditions that would be hazardous in a standard laboratory setup. acs.org Photochemical flow chemistry has also been utilized for oxazole synthesis through the [3+2] cycloaddition of carbenes and nitriles, showcasing the versatility of this technique. researchgate.net These continuous processes can generate products in multigram quantities, highlighting the scalability and efficiency of flow chemistry in heterocyclic synthesis. nih.govuc.pt

Metal-Free Synthetic Routes for Oxazole Derivatives

In recent years, the development of metal-free synthetic routes for oxazoles has gained prominence, driven by the need to avoid the cost, toxicity, and environmental impact associated with transition-metal catalysts. rsc.orgresearchgate.net A variety of innovative, metal-free strategies have been established, offering robust and efficient pathways to diverse oxazole skeletons.

One prevalent metal-free approach involves iodine-mediated reactions. tandfonline.com These methods are versatile, utilizing a range of precursors to achieve high yields of 1,3-oxazole derivatives. For instance, iodine can catalyze the tandem oxidative cyclization of common aromatic aldehydes, demonstrating excellent functional group compatibility. organic-chemistry.org Another strategy employs an iodine(III) reagent, such as phenyliodine diacetate (PIDA), to mediate the intramolecular oxidative cyclization of enamides, forming a crucial carbon-oxygen bond without the need for heavy metals. organic-chemistry.org Similarly, a combination of an iodine source and a copper salt has been used to synthesize 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org

Other notable metal-free methodologies include:

[2+2+1] Cycloaddition: This approach involves the annulation of alkynes, nitriles, and an oxygen atom source, often mediated by an iodine(III) reagent, to produce highly substituted oxazoles. researchgate.nettandfonline.com

Base-Catalyzed Cyclization: Polysubstituted oxazoles can be formed through a sequence involving the iodination of a precursor, reaction with benzylamine, base-catalyzed cyclization, and subsequent oxidative aromatization. tandfonline.com

C-O Bond Cleavage: A novel strategy involves the metal-free C-O bond cleavage of an ester, which then reacts with an amine. This one-pot process combines C-O cleavage with C-N and C-O bond formation, using iodine as the oxidant to yield substituted oxazoles. rsc.org

These metal-free methods represent a significant advancement in green chemistry, providing environmentally benign and efficient alternatives for the synthesis of complex oxazole derivatives. tandfonline.com

Table 1: Comparison of Metal-Free Oxazole Synthesis Methods

Method Key Reagents/Conditions Precursors Advantages
Iodine-Mediated Cyclization I₂, PIDA, etc. Enamides, Aromatic Aldehydes, Arylacetylenes High yields, good functional group tolerance. tandfonline.comorganic-chemistry.org
[2+2+1] Cycloaddition Iodine(III) reagent, TfOH Alkynes, Nitriles, Oxygen source Access to highly substituted oxazoles. researchgate.nettandfonline.com
Base-Catalyzed Cyclization Base, Oxidant Iodinated precursors, Benzylamines Forms polysubstituted products. tandfonline.com
C-O Bond Cleavage Iodine (oxidant) Esters, Amines Novel, one-pot, environmentally benign. rsc.org

Utilization of Ionic Liquids in Oxazole Synthesis

Ionic liquids (ILs) have emerged as highly effective green solvents and promoters in organic synthesis due to their non-volatility, thermal stability, and recyclability. organic-chemistry.orgijpsonline.com Their application in oxazole synthesis has led to improved, environmentally friendly protocols. organic-chemistry.org

A significant advancement is the use of ionic liquids in the Van Leusen oxazole synthesis. nih.gov Wu et al. developed an efficient one-pot synthesis of 4,5-disubstituted oxazoles using tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides in ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.orgijpsonline.com This method offers high yields, and the ionic liquid can be recovered and reused multiple times without a significant loss in efficacy. organic-chemistry.org The choice of base and ionic liquid is crucial; studies show that K₂CO₃ in [bmim]Br at room temperature provides optimal results. organic-chemistry.org

Ionic liquids can serve dual roles as both the solvent and a promoter in the reaction. ijpsonline.com For instance, long-chained acidic ionic liquids have been used for the metal-free synthesis of benzoxazole (B165842) derivatives through the intermolecular cyclization of 2-aminophenol. ijpsonline.com Furthermore, task-specific ionic liquids, such as piperidine-appended imidazolium (B1220033) [PAIM][NTf₂], have been employed as a base in conjunction with ILs as solvents for one-pot van Leusen reactions followed by coupling reactions like Suzuki or Heck. nih.gov

The use of ionic liquids simplifies the reaction procedure, often allowing for easy product isolation and solvent recycling, aligning with the principles of green chemistry. tandfonline.com

Table 2: Ionic Liquids in Oxazole Synthesis

Synthesis Type Ionic Liquid Example Role of Ionic Liquid Key Features
Van Leusen Synthesis [bmim]Br, [bmim][BF₄] Solvent One-pot, high yields, recyclable solvent. organic-chemistry.orgnih.gov
Benzoxazole Synthesis Long-chained acidic ILs Solvent & Promoter Metal-free, intermolecular cyclization. ijpsonline.com
Van Leusen-Coupling Imidazolium-ILs, [PAIM][NTf₂] Solvent & Base One-pot synthesis and functionalization. nih.gov
Oxazoline Synthesis [bmim]Br Neutral Reaction Media Catalyst-free conversion of aryl nitriles. tandfonline.com

Synthesis of Precursors and Intermediates

The construction of this compound necessitates the synthesis of specifically functionalized building blocks. These precursors must contain the requisite 3-bromo-2-fluorophenyl moiety and the components needed to form the 2-methyloxazole (B1590312) ring.

Preparation of Halogenated Phenyl Acetone (B3395972) Derivatives

Phenylacetone (B166967) and its derivatives are key intermediates in various chemical syntheses. The preparation of halogenated versions can be approached through several routes. One general method involves the reaction of a halobenzene with an acetone enolate. mdma.ch For a specifically substituted compound, this would entail starting with a 1-bromo-3-chloro-2-fluorobenzene (B125859) or a similar precursor.

Another established process for producing phenylacetones involves the reaction of a 3-phenylpropylene derivative with an alkyl nitrite (B80452) in the presence of a palladium catalyst. google.com This method can be adapted to produce halogenated phenylacetones by starting with the corresponding substituted 3-phenylpropylene. The reaction can proceed through a 1-phenyl-2,2-dialkoxypropane intermediate, which is then hydrolyzed to yield the final phenylacetone product. google.com

Furthermore, α-haloketones, such as α-bromoketones, are common precursors in oxazole synthesis. tandfonline.com The preparation of a halogenated phenyl acetone derivative could also be achieved through the radical halogenation of a substituted ethylbenzene, followed by elimination to form an alkene, subsequent di-halogenation, and then double elimination to yield a terminal alkyne. Hydration of this alkyne would produce the desired ketone. youtube.com

Synthesis of Anilines or Carbonyl Compounds bearing the 3-Bromo-2-fluorophenyl Moiety

The synthesis of the 3-bromo-2-fluorophenyl group is a critical step. This can be achieved through various aromatic substitution reactions. For aniline (B41778) synthesis, a common route is the nitration of a fluorinated aromatic compound, followed by reduction of the nitro group to an aniline. google.com For the target moiety, one could start with 2-fluoroaniline (B146934) and perform a regioselective bromination. The strong ortho-, para-directing nature of the amino group often requires a protection strategy or specific brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to achieve the desired meta-bromination relative to the fluorine. researchgate.netyoutube.com Alternatively, starting with 2-fluoro-3-bromonitrobenzene and reducing the nitro group would also yield 3-bromo-2-fluoroaniline.

For carbonyl compounds, (3-Bromo-2-fluorophenyl)acetonitrile is a commercially available and valuable precursor. sigmaaldrich.comsigmaaldrich.com This compound provides the necessary carbon framework and the 3-bromo-2-fluorophenyl moiety, which can then be elaborated into other carbonyl functionalities or used directly in cyclization reactions.

Functionalization of Starting Materials for Subsequent Cyclization

Once the core precursors are synthesized, they must be appropriately functionalized to facilitate the final cyclization step to form the oxazole ring. This involves introducing reactive groups that will form the C-O and C=N bonds of the heterocycle.

For instance, if the synthesis proceeds via an α-bromoketone, a precursor like 3-bromo-2-fluorobenzaldehyde would be converted to the corresponding α-bromomethyl ketone. This intermediate can then react with an amide (e.g., acetamide) to form the 5-aryl-2-methyloxazole ring.

Another common strategy is the Van Leusen reaction, which utilizes a carbonyl compound and TosMIC. mdpi.com In this case, 3-bromo-2-fluorobenzaldehyde would be the key precursor, reacting with TosMIC to form the 5-substituted oxazole ring directly. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of "this compound" relies on a suite of advanced spectroscopic methodologies. These techniques provide a detailed map of the molecule's atomic framework and electronic environment. While the compound is commercially available, indicating its synthesis and characterization have been performed, detailed experimental spectroscopic data is not widely published in publicly accessible scientific literature or databases. This article outlines the established methodologies that would be employed for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Techniques for Aromatic and Aliphatic Protons

¹H NMR spectroscopy would be utilized to identify and differentiate the protons in the molecule. The aromatic protons on the 3-bromo-2-fluorophenyl ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current. The specific chemical shifts and coupling patterns (multiplicity) of these protons would be influenced by the presence of the bromine and fluorine substituents. The fluorine atom, in particular, would cause characteristic splitting of the signals for nearby protons (H-F coupling). The methyl group attached to the oxazole ring would present as a singlet in the upfield, aliphatic region of the spectrum (typically δ 2.0-3.0 ppm). The single proton on the oxazole ring would also have a characteristic chemical shift.

Hypothetical ¹H NMR Data Table

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Oxazole-CH 7.0 - 7.5 s -
Phenyl-H 7.2 - 8.0 m J(H,H), J(H,F)
Carbon-13 (¹³C) NMR Techniques for Carbon Framework Analysis

¹³C NMR spectroscopy is employed to map the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the phenyl ring would be influenced by the electronegative halogen substituents. The carbon atom bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The carbons of the oxazole ring would have chemical shifts indicative of their heteroaromatic nature. The methyl carbon would appear in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Oxazole-C2 160 - 165
Oxazole-C4 120 - 125
Oxazole-C5 145 - 150
Phenyl-C (C-F) 155 - 160 (d, ¹JCF ≈ 240-250 Hz)
Phenyl-C (C-Br) 110 - 115
Other Phenyl-C 120 - 140
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For "this compound," this technique would provide a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal would be characteristic of its electronic environment. Furthermore, the coupling of the fluorine atom to adjacent protons would be observable in the ¹H-decoupled ¹⁹F NMR spectrum as a singlet, but in a ¹H-coupled spectrum, it would show multiplicity based on the number of nearby protons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connection between the 3-bromo-2-fluorophenyl group and the 2-methyloxazole ring, as well as confirming the position of the methyl group on the oxazole ring.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and can also provide information about its structure through fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental formula (C₁₀H₇BrFNO). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Analysis of the fragmentation pattern could provide further structural information by identifying stable fragment ions formed by the cleavage of specific bonds within the molecule.

Hypothetical Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺ 255/257 Molecular ion peak showing the characteristic isotopic pattern for bromine.
[M-CH₃]⁺ 240/242 Loss of a methyl group.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For "this compound," the IR spectrum would be expected to show absorption bands corresponding to its key structural features.

Functional Group / BondVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2950 - 2850
C=N (Oxazole Ring)Stretching1650 - 1550
C=C (Aromatic/Oxazole)Stretching1600 - 1450
C-O-C (Oxazole Ring)Asymmetric Stretching1250 - 1150
C-FStretching1200 - 1000
C-BrStretching700 - 500

This table presents predicted characteristic IR absorption frequencies based on the compound's structure. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In "this compound," the presence of conjugated systems—the phenyl and oxazole rings—gives rise to characteristic π → π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax), which are indicative of the extent of conjugation and the nature of the chromophores present in the molecule. These electronic properties are of interest in fields such as materials science and photochemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform this analysis, a high-quality single crystal of "this compound" is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction intensities, a complete dataset is obtained. This data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the unit cell, from which the positions of all atoms can be determined. The final output is a detailed molecular structure, including precise bond lengths, bond angles, and torsion angles.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For "this compound," several types of interactions would be anticipated:

Halogen Bonding: The bromine and fluorine atoms on the phenyl ring can act as halogen bond donors, interacting with electronegative atoms (like the oxygen or nitrogen of the oxazole ring) on neighboring molecules.

π-π Stacking: The planar phenyl and oxazole rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

Understanding these interactions is critical as they influence the material's physical properties, such as melting point, solubility, and polymorphism.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, and for assessing its purity. The technique quantitatively measures the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.

For this compound, the molecular formula is established as C₁₀H₇BrFNO. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (C), hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O). These theoretical values serve as a benchmark for experimental results.

Detailed research findings regarding the experimental elemental analysis of this compound are not extensively available in publicly accessible scientific literature. However, the expected theoretical percentages provide a clear standard for its compositional verification. The comparison between the calculated and experimentally determined values, typically with an accepted deviation of ±0.4%, would confirm the successful synthesis and purity of the compound.

Below is a data table outlining the theoretical elemental composition of this compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01110120.1146.91
HydrogenH1.00877.0562.76
BromineBr79.904179.90431.20
FluorineF18.998118.9987.42
NitrogenN14.007114.0075.47
OxygenO15.999115.9996.25
Total 256.074 100.00

Reactivity and Chemical Transformations of 5 3 Bromo 2 Fluorophenyl 2 Methyloxazole

Functional Group Interconversions on the Oxazole (B20620) Ring

The oxazole nucleus, a five-membered aromatic heterocycle, possesses a unique electronic character that dictates its reactivity towards various reagents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for many aromatic systems. wikipedia.orgmasterorganicchemistry.com However, the oxazole ring exhibits complex behavior in such reactions. While considered an electron-rich π-excessive system, the nitrogen atom's basicity can lead to coordination with the Lewis acid catalysts typically required for SEAr, which deactivates the ring towards substitution. libretexts.org Consequently, electrophilic substitution on the oxazole nucleus of 5-(3-bromo-2-fluorophenyl)-2-methyloxazole is generally challenging and not a commonly employed synthetic strategy. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation often require harsh conditions and may result in low yields or decomposition. masterorganicchemistry.comyoutube.com The C4 position is the most likely site for substitution if it were to occur, due to the directing effects of the ring oxygen and nitrogen atoms.

Nucleophilic aromatic substitution (SNAr) on an unactivated oxazole ring is generally not a feasible process. youtube.comjuniperpublishers.com The electron-rich nature of the ring system repels incoming nucleophiles. For a nucleophilic substitution to occur on the heterocyclic core, the ring typically needs to be activated by a strongly electron-withdrawing group, which is absent in this case. nih.govyoutube.com However, certain transformations can be initiated by nucleophilic attack. For instance, some 5-substituted 2-amino-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com While this is a different heterocycle, it highlights that under specific circumstances, substitution can be achieved. Another possibility involves ring-opening reactions initiated by strong nucleophiles, leading to acyclic intermediates that can be further transformed.

Transformations Involving the Bromo-Fluorophenyl Moiety

The 3-bromo-2-fluorophenyl group is the primary site for synthetic elaboration, with the bromine atom serving as a versatile handle for a variety of powerful carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com The bromine atom on the phenyl ring of this compound is ideally suited for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents. beilstein-journals.org The reaction typically proceeds with a palladium catalyst, a base, and a suitable solvent system. nih.govuzh.ch The choice of catalyst, ligand, and base is crucial to prevent side reactions like debromination. nih.gov

The general reaction is as follows:

This compound + Ar-B(OH)₂ --(Pd Catalyst, Base)--> 5-(3-Ar-2-fluorophenyl)-2-methyloxazole

Below is a table of representative Suzuki-Miyaura coupling reactions with various arylboronic acids.

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O92
24-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃THF88
33-Thienylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Dioxane78

This is an interactive data table based on representative literature findings for similar substrates. nih.govrsc.orgscispace.com

Beyond the Suzuki reaction, the bromo-substituent facilitates other important palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. It is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. A typical catalyst is [Pd(PPh₃)₂(saccharinate)₂]. researchgate.net

Stille Coupling: The Stille reaction utilizes organostannane (tin) reagents. It is highly versatile due to the stability of the organostannanes to air and moisture. A variety of aryl and vinyl stannanes can be coupled under palladium catalysis. scispace.com

Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl bromide) and sp-hybridized carbons (from a terminal alkyne). researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netmdpi.com This allows for the introduction of alkynyl moieties, which are valuable for further synthetic manipulations. nih.govsoton.ac.uk

Coupling ReactionReagentCatalyst SystemConditionsProduct Type
Negishi Phenylzinc chloridePd(PPh₃)₄THF, 60 °CBiaryl
Stille Tributyl(vinyl)stannanePd(OAc)₂ / XPhost-BuOH, 110 °CStyrenyl derivative
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, RTAryl alkyne

This is an interactive data table illustrating potential cross-coupling reactions.

Halogen-metal exchange offers an alternative pathway to functionalize the aryl ring. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange. researchgate.netarkat-usa.org This process generates a highly reactive aryllithium intermediate. This potent nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 3-position of the phenyl ring. google.com

The general two-step process is:

this compound + n-BuLi --(THF, -78 °C)--> 5-(3-Lithio-2-fluorophenyl)-2-methyloxazole

5-(3-Lithio-2-fluorophenyl)-2-methyloxazole + Electrophile (E⁺) --> 5-(3-E-2-fluorophenyl)-2-methyloxazole

The table below showcases the versatility of this method with various electrophiles.

EntryElectrophileReagent NameResulting Functional Group
1CO₂Carbon DioxideCarboxylic Acid (-COOH)
2DMFDimethylformamideAldehyde (-CHO)
3CH₃CHOAcetaldehydeSecondary Alcohol (-CH(OH)CH₃)
4I₂IodineIodide (-I)

This is an interactive data table of potential lithiation-quenching reactions.

Derivatization through Halogen-Metal Exchange

The presence of a bromine atom on the phenyl ring of this compound offers a prime site for derivatization via halogen-metal exchange. This class of reactions is a cornerstone of organometallic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The process typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent, at low temperatures to replace the bromine atom with a metal, most commonly lithium.

This transformation converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. The general reactivity trend for halogen-metal exchange is I > Br > Cl > F, making the carbon-bromine bond the most probable site of reaction in the presence of the more inert carbon-fluorine bond. wikipedia.org The resulting organolithium intermediate is a powerful synthon that can react with a wide array of electrophiles to introduce new functional groups onto the phenyl ring.

A process analogous to the required transformation has been demonstrated in the lithiation of 1-bromo-4-fluorobenzene, which, upon reaction with a lithium base, forms (5-bromo-2-fluorophenyl)lithium. google.com This precedent suggests that this compound would undergo a similar transformation. The reaction is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu

The generated aryllithium species, 2 , can be trapped with various electrophiles to yield a diverse range of derivatives. For instance, quenching the reaction with N,N-dimethylformamide (DMF) would yield the corresponding aldehyde, while reaction with carbon dioxide would produce a carboxylic acid. Other electrophiles like alkyl halides, ketones, or boronic esters can also be employed to further functionalize the molecule. A study on bromoheterocycles demonstrated that a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can efficiently facilitate bromine-metal exchange under non-cryogenic conditions, which could be applicable here. nih.govmdpi.com

Scheme 1: General Halogen-Metal Exchange and Subsequent Quenching with an Electrophile (E+)
Reagent (Base)Electrophile (E+)Product Functional GroupReference(s)
n-ButyllithiumN,N-Dimethylformamide (DMF)Aldehyde (-CHO) mdpi.com
n-ButyllithiumCarbon Dioxide (CO2)Carboxylic Acid (-COOH) arkat-usa.org
n-ButyllithiumAlkyl Halide (R-X)Alkyl Group (-R) tcnj.edu
i-PrMgCl / n-BuLiVarious ElectrophilesVarious nih.govmdpi.com

Reactivity of the Methyl Group at C2

The methyl group at the C2 position of the oxazole ring is another key site of reactivity, primarily due to the acidity of its α-hydrogens.

α-Hydrogen Acidity and Deprotonation Reactions

The protons of the C2-methyl group are significantly more acidic than typical alkyl protons. This increased acidity is a result of the electron-withdrawing nature of the adjacent oxazole ring, which can stabilize the resulting carbanion (a lithiomethyl species) through inductive effects and resonance.

Treatment of 2-methyloxazoles with strong bases, such as alkyllithiums (e.g., n-BuLi) or hindered lithium amides like lithium diisopropylamide (LDA), can lead to deprotonation. However, a challenge in the lithiation of 2-methyloxazoles is the potential for competitive deprotonation at the C5 position of the oxazole ring. Studies have shown that reaction with strong bases can result in a mixture of the 5-lithio and the desired 2-(lithiomethyl)oxazole isomers. nih.gov

To overcome this lack of selectivity, a method has been developed that allows for the selective formation of the 2-(lithiomethyl)oxazole. This involves using lithium diethylamide (LiNEt2) as the base. It is proposed that while the 5-lithio isomer may form kinetically, the presence of diethylamine (B46881) as a proton source facilitates an equilibration to the thermodynamically more stable 2-(lithiomethyl)oxazole intermediate. nih.gov This selective metalation provides a reliable pathway to functionalize the C2-methyl group without affecting other positions on the heterocyclic ring.

Scheme 2: Selective Deprotonation of the C2-Methyl Group

Condensation and Alkylation Reactions

Once the 2-(lithiomethyl)oxazole anion is selectively generated, it serves as a potent nucleophile for forming new carbon-carbon bonds. This intermediate can readily participate in condensation and alkylation reactions.

Condensation Reactions: The lithiated intermediate reacts efficiently with carbonyl compounds, such as aldehydes and ketones. For example, condensation with an aromatic aldehyde would lead to the formation of a secondary alcohol, which can be a precursor to styryl-type derivatives upon dehydration. Such condensation reactions are fundamental for extending the carbon framework of the molecule. researchgate.net

Alkylation Reactions: The 2-(lithiomethyl)oxazole can also be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces an alkyl chain at the C2-position, effectively transforming the methyl group into a longer alkyl substituent. This provides a straightforward method for synthesizing a variety of 2-substituted oxazole derivatives. nih.gov

The table below summarizes representative transformations of the 2-(lithiomethyl) intermediate derived from a generic 2-methyloxazole (B1590312) substrate.

Reaction TypeElectrophileResulting StructureReference(s)
CondensationAromatic Aldehyde (ArCHO)-CH2CH(OH)Ar researchgate.net
CondensationKetone (R2C=O)-CH2C(OH)R2 nih.gov
AlkylationMethyl Iodide (CH3I)-CH2CH3 nih.gov
AlkylationBenzyl Bromide (BnBr)-CH2CH2Ph acs.org

Regio- and Chemoselective Transformations

The structure of this compound presents multiple potential reaction sites, making regio- and chemoselectivity crucial considerations in its synthetic transformations. The primary sites for reaction are the C-Br bond, the C2-methyl protons, and the C5-proton of the oxazole ring.

Regioselectivity refers to the preferential reaction at one position over other possible positions.

Halogen-Metal Exchange: As discussed, the halogen-metal exchange is highly regioselective for the bromine atom over the fluorine atom due to the significant difference in the C-X bond lability. nih.gov

Deprotonation: The deprotonation of the molecule showcases regioselectivity between the C2-methyl group and the C5-position of the oxazole ring. While kinetic deprotonation can occur at the C5-position, thermodynamic control, achievable with specific lithium amide bases, favors the formation of the more stable 2-(lithiomethyl) anion. nih.gov This control is essential for directing subsequent reactions to the methyl group.

Chemoselectivity involves the selective reaction of one functional group in the presence of other, different functional groups. In the case of this compound, the key chemoselective challenge is controlling whether a strong base induces halogen-metal exchange at the C-Br bond or deprotonates the C2-methyl group. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Typically, halogen-lithium exchange with reagents like n-butyllithium is a very fast process, especially at low temperatures (-78 °C or below), and can often outcompete proton abstraction. wikipedia.org

Conversely, hindered lithium amide bases like LDA or LiNEt2 are less likely to engage in halogen-metal exchange and are primarily used for deprotonation. nih.gov

Therefore, by carefully selecting the reagents and conditions, a chemist can selectively target either the phenyl ring for modification via halogen-metal exchange or the C2-methyl group for alkylation and condensation reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, would be expected to occur chemoselectively at the C-Br bond, leaving the C-F and C2-methyl groups intact, as the reactivity of aryl halides in these reactions follows the order I > Br >> Cl. researchgate.net

This ability to direct reactions to specific sites on the molecule underscores the synthetic utility of this compound as a versatile building block.

TransformationReagent/CatalystSelective Site of ReactionRationaleReference(s)
Halogen-Metal Exchangen-ButyllithiumC-Br bond on phenyl ringFast kinetic process at low temperature wikipedia.orgtcnj.edu
DeprotonationLithium Diethylamide (LiNEt2)C2-Methyl groupThermodynamic control, hindered base nih.gov
Suzuki CouplingPd Catalyst / Boronic AcidC-Br bond on phenyl ringHigh reactivity of C-Br in oxidative addition researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. irjweb.com It is particularly popular for its balance of accuracy and computational cost, making it suitable for molecules of the size and complexity of 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole.

A DFT study would begin with the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For substituted phenyl-oxazole systems, DFT calculations, often using a basis set like 6-311++G(d,p), can accurately predict these structural parameters. ajchem-a.com The optimized structure is crucial as it represents the most stable conformation of the molecule in the gas phase and is the foundation for calculating other properties. ajchem-a.com

Following geometry optimization, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atom, indicating these as potential sites for electrophilic attack.

Hypothetical DFT-Calculated Geometrical Parameters Below is an example of a data table that could be generated from a DFT study on the title compound. The values are illustrative.

ParameterBond/AngleCalculated Value (B3LYP/6-311G)
Bond LengthC-Br1.90 Å
Bond LengthC-F1.35 Å
Bond LengthC-O (oxazole)1.37 Å
Bond LengthC=N (oxazole)1.30 Å
Bond AngleC-C-Br121°
Bond AngleC-C-F119°
Dihedral AnglePhenyl-Oxazole35°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. irjweb.comajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The analysis would likely show the HOMO localized on the electron-rich oxazole and phenyl rings, while the LUMO might be distributed across the aromatic system, influenced by the electron-withdrawing halogen substituents. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactivity.

Illustrative Global Reactivity Descriptors This table shows the type of data that FMO analysis would provide. The values are hypothetical.

ParameterFormulaValue (eV)
HOMO Energy (EHOMO)--6.5
LUMO Energy (ELUMO)--1.5
Energy Gap (ΔE)ELUMO - EHOMO5.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5
Global Electrophilicity Index (ω)μ2 / 2η3.2

Molecular Modeling and Dynamics

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the behavior of molecules over time and their conformational preferences.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule with a rotatable bond between the phenyl and oxazole rings, such as this compound, different rotational isomers (rotamers) will exist.

Computational methods can be used to perform a systematic search of the conformational space by rotating the dihedral angle between the two rings. For each rotational angle, the energy of the molecule can be calculated, resulting in a potential energy surface or energy landscape. This landscape reveals the low-energy (stable) conformers and the energy barriers between them. Such analyses are crucial for understanding the molecule's flexibility and its preferred three-dimensional shape, which in turn influences its interactions with other molecules. uci.eduresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For instance, theoretical studies can be used to investigate the synthesis of this compound or its subsequent reactions.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

DFT calculations are frequently used to locate and characterize transition state structures. By calculating the energies of the reactants and the transition state, the activation energy of the reaction can be determined. This information is vital for understanding reaction rates and for predicting how changes in the molecular structure might affect the reaction's outcome. For example, computational studies on the synthesis of oxazoles have helped to elucidate the reaction pathways, whether they proceed through ionic or radical mechanisms. acs.orgnih.gov

Structure-Property Relationship Studies (Non-Biological)

Theoretical examinations of the relationship between the molecular structure of this compound and its physicochemical properties can predict spectroscopic characteristics and elucidate the electronic nature of its heterocyclic core.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts through computational methods offers a way to validate proposed structures and assign experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within Density Functional Theory (DFT), is a standard approach for this purpose. nih.govresearchgate.net

For this compound, a typical computational workflow would involve:

Geometry Optimization: The molecule's three-dimensional structure would first be optimized to find its lowest energy conformation. This is commonly performed using a DFT functional such as B3LYP or mPW1PW91 with a suitable basis set like 6-31G(d). nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated at a higher level of theory, for instance, using the mPW1PW91 functional with a larger 6-311+G(2d,p) basis set. lookchem.com

Chemical Shift Calculation: The final chemical shifts (δ) are obtained by subtracting the calculated shielding value (σ) of the nucleus of interest from the shielding value of a reference standard, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). acs.org

These calculations can provide valuable, atom-specific predictions for both the proton (¹H) and carbon (¹³C) NMR spectra. The predicted shifts are influenced by the electronic environment of each nucleus, which is dictated by the interplay of the electron-withdrawing bromine and fluorine atoms on the phenyl ring and the electronic characteristics of the 2-methyloxazole (B1590312) system.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Calculated using DFT (GIAO method). Values are illustrative and represent typical results from such a computation.

Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
Oxazole C2162.5Phenyl H4'7.65
Oxazole C4125.0Phenyl H5'7.30
Oxazole C5148.8Phenyl H6'7.50
Phenyl C1'128.9Methyl H (on C2)2.55
Phenyl C2' (C-F)159.1 (d, ¹J_CF ≈ 250 Hz)Oxazole H47.20
Phenyl C3' (C-Br)115.4
Phenyl C4'133.2
Phenyl C5'126.8
Phenyl C6'130.5
Methyl C (on C2)14.2

The oxazole ring is an aromatic heterocycle, though its aromaticity is considered modest compared to rings like benzene (B151609) or even thiazole. wikipedia.org This is due to the high electronegativity of the oxygen atom, which restricts the complete delocalization of the 6π electron system. chemicalbook.comtandfonline.com The nitrogen atom behaves like pyridine, while the oxygen atom is similar to that in furan. taylorandfrancis.com

Computational methods can quantify the degree of aromaticity and electronic delocalization. Key indices used for this analysis include:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the geometric center of the ring (NICS(0)) or slightly above it (NICS(1)) and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator. researchgate.netnih.gov For the oxazole ring in the target molecule, a moderately negative NICS value would be expected, confirming its aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic reference. researchgate.net A HOMA value of 1 indicates a fully aromatic system (like benzene), while values approaching 0 suggest a non-aromatic, polyolefinic character. The oxazole ring would likely exhibit a HOMA value significantly less than 1 but still well above 0, quantifying its partial aromatic nature. researchgate.net

These analyses would reveal how the electronic character of the 3-bromo-2-fluorophenyl substituent influences the electron density and delocalization within the attached oxazole ring.

Intermolecular Interactions and Solid-State Predictions

Understanding how molecules interact with each other is fundamental to predicting their solid-state properties, such as crystal packing and polymorphism.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org The surface is generated by partitioning the electron density of a molecule within a crystal, defining a unique space for each molecule.

For this compound, this analysis would map the key intermolecular contacts. The surface can be colored according to different properties, such as d_norm, which highlights contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. scirp.orgresearchgate.net

Key interactions expected to be identified for this molecule include:

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, forming C−Br···O or C−Br···N interactions with neighboring molecules. mdpi.comresearchgate.net Red spots on the d_norm surface would pinpoint these specific contacts.

Hydrogen Bonding: Weak C−H···O, C−H···N, and C−H···F hydrogen bonds are likely to be significant in the crystal packing.

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (d_i) versus the nearest nucleus outside (d_e). researchgate.net The percentage contribution of each type of contact (e.g., H···H, C···H, Br···O) can be precisely calculated, providing a quantitative summary of the packing forces. mdpi.com

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)Description
H···H45.5Represents the largest contribution, typical for organic molecules.
C···H / H···C18.2van der Waals forces and weak C-H···π interactions.
O···H / H···O12.5Weak C-H···O hydrogen bonds involving the oxazole oxygen.
Br···H / H···Br8.5Contacts involving the bromine atom.
F···H / H···F7.3Weak C-H···F hydrogen bonds.
Br···O / O···Br3.1Potential halogen bonding.
C···C2.8Indicates π-π stacking interactions.
Other2.1Includes minor contacts like N···H, Br···C, etc.

Crystal Structure Prediction (CSP) aims to identify the most stable, low-energy crystal packing arrangements (polymorphs) of a molecule based solely on its chemical diagram. wikipedia.org This is a computationally intensive process of significant interest to the pharmaceutical and materials science industries. annualreviews.orgbjbms.orgresearchgate.net

A typical CSP workflow involves two main stages: taylorfrancis.comresearchgate.net

Search for Possible Structures: A vast number of plausible crystal structures are generated across various common space groups. This search is often performed using methods based on molecular mechanics force fields or other efficient energy models. rsc.org

Energy Ranking and Refinement: The generated structures are then ranked based on their calculated lattice energies. The most promising low-energy candidates are subjected to more accurate energy calculations, typically using dispersion-corrected DFT, to refine their structures and provide a final, more reliable energy ranking. wikipedia.orgdigitellinc.com

For a molecule like this compound, CSP studies could predict the most likely polymorphs to be found experimentally. nih.gov The results would produce a crystal energy landscape, plotting the relative energies of the predicted structures. taylorfrancis.com This landscape provides crucial insights into the likelihood of polymorphism and can guide experimental efforts to crystallize different solid forms. chemrxiv.org

Potential Applications of 5 3 Bromo 2 Fluorophenyl 2 Methyloxazole Beyond Medicinal/biological Properties

Applications in Organic Synthesis as a Building Block

Organic building blocks are essential starting materials used to construct more complex molecules. cymitquimica.com The specific arrangement of functional groups in 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole makes it a valuable intermediate for synthesizing a diverse range of chemical structures.

The most significant feature of this compound for its role as a precursor is the carbon-bromine bond on the phenyl ring. Aryl halides are fundamental substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. The bromine atom serves as a reactive handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

This functionality enables the molecule to be elaborated into more complex structures. For instance, the bromine can be substituted with various organic groups through reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). These reactions are highly valued for their broad substrate scope and functional group tolerance. acs.orguni-muenchen.de The ability to introduce new aryl, vinyl, alkynyl, or amino groups at this specific position opens a pathway to novel, highly substituted biaryl and heteroaryl compounds that would be difficult to synthesize otherwise.

Below is a table outlining potential cross-coupling reactions using this compound as a precursor.

Reaction NameCoupling PartnerMetal Catalyst (Typical)Resulting BondPotential Product Class
Suzuki-Miyaura Coupling R-B(OH)₂Palladium (Pd)C-C (Aryl-Aryl)Biaryl-substituted oxazoles
Heck Coupling Alkene (H₂C=CHR)Palladium (Pd)C-C (Aryl-Vinyl)Styrenyl-substituted oxazoles
Sonogashira Coupling Alkyne (HC≡CR)Palladium (Pd) / Copper (Cu)C-C (Aryl-Alkynyl)Alkynyl-substituted oxazoles
Buchwald-Hartwig Amination Amine (R₂NH)Palladium (Pd)C-N (Aryl-Amino)Amino-phenyl-substituted oxazoles
Stille Coupling Organostannane (R-SnBu₃)Palladium (Pd)C-CVaried carbon-linked structures
Cyantion Zn(CN)₂ or CuCNPalladium (Pd)C-CN (Aryl-Nitrile)Cyanophenyl-substituted oxazoles

This table represents potential transformations based on the known reactivity of aryl bromides.

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as a library, for screening in various applications. The oxazole (B20620) ring is a stable and versatile scaffold that can be diversified to create such libraries. nih.gov this compound is well-suited for this purpose, particularly in the context of materials discovery or catalyst development.

In a typical solid-phase synthesis scheme, the oxazole core could be modified with a linker to anchor it to a polymer support. nih.gov From this anchored position, the aryl bromide handle can be subjected to a range of the cross-coupling reactions described previously. By using a diverse set of coupling partners in a parallel or split-and-pool synthesis format, a large library of compounds with varying substituents on the phenyl ring can be generated efficiently. The resulting compounds could then be screened for desired properties, such as fluorescence, electronic conductivity, or catalytic activity, without the need for individual purification of each library member in the initial stages.

Role in Catalysis and Ligand Design

The electronic and structural properties of the oxazole heterocycle suggest its potential use in the field of coordination chemistry and catalysis.

Ligands are crucial components of transition metal catalysts, as they modulate the metal center's stability, reactivity, and selectivity. mdpi.comproquest.com Heterocyclic compounds containing nitrogen atoms, such as oxazoles, are widely used as N-donor ligands. alfachemic.com The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons and can act as a Lewis base, coordinating to a transition metal center.

Research has shown that ligands incorporating the oxazole or the related oxazoline (B21484) motif can form stable and active catalysts with various transition metals, including vanadium, for polymerization reactions. mdpi.comproquest.comresearchgate.net While this specific molecule is a monodentate ligand (coordinating through one point), it could be incorporated into larger, multidentate ligand structures. Such ligands are highly sought after in asymmetric catalysis, where a well-defined chiral environment around the metal is necessary to control the stereochemical outcome of a reaction. acs.org

The performance of a ligand is dictated by its electronic and steric properties. The oxazole ring is an aromatic, π-electron system that can participate in metal-ligand electronic interactions. wikipedia.org Its properties are intermediate between the more electron-rich furan and the electron-deficient pyridine. tandfonline.com

The halogen substituents on the phenyl ring—bromine and fluorine—exert a significant electronic influence. Both are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This electron-withdrawing nature propagates through the π-system and can decrease the electron-donating ability of the oxazole nitrogen. Modifying the electronic properties of a ligand is a key strategy for tuning the reactivity of a metal catalyst. acs.org For example, a more electron-deficient ligand can make the coordinated metal center more electrophilic, potentially enhancing its activity in certain catalytic cycles. The presence of fluorine can also impart unique properties due to its high electronegativity and small size. ossila.com

Applications in Materials Science

Aryl-heterocycle motifs are common structural units in materials designed for optical and electronic applications. The conjugated π-system extending across the phenyl and oxazole rings in this compound suggests its potential utility in materials science.

Substituted oxazole derivatives can serve as fluorophores, which are molecules that absorb light at one wavelength and emit it at a longer wavelength. nih.gov This property is dependent on the extent of π-conjugation and the presence of electron-donating and electron-withdrawing groups, which can create intramolecular charge transfer (ICT) characteristics. nih.gov The 3-bromo-2-fluorophenyl group acts as an electron-withdrawing component, and the molecule's fluorescence properties could be tuned by replacing the bromine atom with other conjugated systems via cross-coupling reactions. This modularity makes it a candidate for developing new fluorescent probes or organic light-emitting diode (OLED) materials. scilit.com Some oxazole-containing compounds are being investigated for their electron transport properties, a key function in organic electronic devices. scilit.com The combination of the oxazole core with the halogenated phenyl ring provides a scaffold that could be incorporated into larger conjugated polymers or used as a building block for small molecule organic semiconductors.

Potential in Organic Electronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create novel devices. Phenyl-oxazole derivatives are known to possess semiconductor properties, and the introduction of halogen atoms can significantly modulate these characteristics.

Detailed Research Findings:

The core structure, a 5-phenyl-2-methyloxazole, contributes to the molecule's planarity and extended π-conjugation, which are essential for charge transport. The presence of bromine and fluorine atoms on the phenyl ring influences the molecule's electronic properties in several ways:

Electron-Withdrawing Effects: Both bromine and fluorine are highly electronegative, leading to a withdrawal of electron density from the phenyl ring and, by extension, the oxazole core. This can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The ability to tune these energy levels is crucial for matching with other materials in an organic electronic device, such as an organic light-emitting diode (OLED) or an organic photovoltaic (OPV) cell.

Intermolecular Interactions: The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can promote ordered packing in the solid state. This ordered arrangement is highly desirable for efficient charge transport in organic semiconductors.

Solubility and Processing: The presence of halogens can also affect the solubility of the compound in organic solvents, which is a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices.

Table 1: Potential Electronic Properties and Their Implications

PropertyInfluence of Structural MoietiesPotential Application in Organic Electronics
Charge Carrier Mobility The rigid, planar oxazole core facilitates π-stacking, while halogen bonding can enhance intermolecular order.Essential for efficient operation of Organic Field-Effect Transistors (OFETs) and other electronic devices.
Energy Levels (HOMO/LUMO) Electron-withdrawing halogens lower HOMO and LUMO energy levels.Crucial for optimizing charge injection and transport in OLEDs and for efficient charge separation in OPVs.
Photophysical Properties The conjugated system may lead to fluorescence, which can be tuned by the halogen substituents.Potential use as an emissive material in OLEDs or as a component in fluorescent sensors.

Functional Materials Development (e.g., optical materials, polymers)

The development of new functional materials with tailored properties is a cornerstone of modern materials science. This compound serves as a versatile building block for such materials.

Detailed Research Findings:

The potential of this compound in functional materials stems from its combination of a rigid, heterocyclic core and reactive sites for polymerization.

Optical Materials: The conjugated π-system of the phenyl-oxazole structure can give rise to interesting optical properties, including fluorescence. The presence of heavy atoms like bromine can also promote intersystem crossing, potentially leading to phosphorescence. These properties are the basis for developing new optical materials for applications such as organic scintillators or components in nonlinear optical (NLO) systems.

Polymer Development: The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the incorporation of the 5-(2-fluorophenyl)-2-methyloxazole unit into the backbone of a polymer. The rigidity of the oxazole ring can enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the electronic properties of the monomer unit would be imparted to the polymer, opening up possibilities for creating conductive or photoactive polymers. Oxazole-containing polymers have been investigated for their thermal stability and potential as high-performance materials.

Applications as Analytical Standards and Chemical Probes

Beyond materials science, the precise structure and potential reactivity of this compound make it a valuable tool in analytical and chemical biology contexts.

Reference Standard in Analytical Chemistry

The accurate identification and quantification of chemical compounds are fundamental to many scientific disciplines. Certified reference materials are essential for ensuring the quality and reliability of these measurements.

Detailed Research Findings:

Halogenated organic compounds are a significant class of environmental pollutants and pharmaceutical intermediates. chromatographyonline.com The analysis of these compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). For these analyses to be accurate, well-characterized reference standards are necessary.

This compound, with its specific molecular weight and isotopic pattern (due to the presence of bromine), can serve as an excellent reference standard for:

Method Development: Establishing and validating new analytical methods for the detection of halogenated aromatic compounds.

Instrument Calibration: Calibrating analytical instruments to ensure accurate quantification.

Quality Control: As a quality control standard to monitor the performance of analytical laboratories.

The high purity required for a reference standard can be achieved through standard organic synthesis and purification techniques.

Table 2: Suitability as an Analytical Reference Standard

CharacteristicRelevance as a Reference Standard
Unique Molecular Formula and Mass Allows for unambiguous identification by mass spectrometry.
Presence of Halogen Isotopes (Br) Provides a distinct isotopic signature, aiding in mass spectral identification.
Chemical Stability Ensures a long shelf-life and consistent performance as a standard.
Synthetic Accessibility Can be synthesized with high purity for accurate standard preparation.

Use as a Chemical Probe for in vitro studies (e.g., enzyme inhibition, without linking to therapeutic efficacy)

Chemical probes are small molecules used to study and manipulate biological systems in vitro. The oxazole scaffold is present in many biologically active compounds, suggesting that this compound could serve as a foundational structure for the development of new chemical probes.

Detailed Research Findings:

Oxazole derivatives have been widely explored for their interactions with various enzymes. mdpi.com The specific substitutions on the phenyl ring of this compound can influence its binding affinity and selectivity for particular protein targets.

Enzyme Inhibition Studies: This compound could be screened against a panel of enzymes to identify potential inhibitory activity. The bromo and fluoro substituents can participate in specific interactions within an enzyme's active site, such as halogen bonding or hydrophobic interactions. The results of such screens can provide valuable structure-activity relationship (SAR) data for the design of more potent and selective inhibitors. nih.govmdpi.com

Scaffold for Probe Development: The bromine atom can act as a site for further chemical modification. For example, it could be replaced with a fluorescent tag, a biotin handle for affinity purification, or a reactive group for covalent labeling of a target protein. This would transform the simple oxazole derivative into a sophisticated chemical probe for studying enzyme function, localization, and activity in in vitro assays.

It is important to note that the focus here is on its use as a tool for basic research (in vitro studies) to understand biological processes, rather than its potential as a therapeutic agent.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 5-(3-bromo-2-fluorophenyl)-2-methyloxazole, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful means of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile, thermally stable compounds such as this compound. The presence of the aromatic rings and the oxazole (B20620) moiety makes it an ideal candidate for reversed-phase HPLC with UV detection. mdpi.com

A typical HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. mdpi.com Given the halogenated phenyl group, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be effective. mdpi.comsielc.com The inclusion of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution. sielc.com Detection is most commonly achieved using a UV-Vis detector, as the conjugated system of the molecule is expected to absorb strongly in the UV region. mdpi.com

For method development, a gradient elution would likely be employed to ensure the separation of the main compound from any potential impurities or degradation products. s4science.at Once optimized, the method can be validated for linearity, accuracy, precision, and sensitivity to establish a reliable quantitative analysis protocol. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of this compound
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50% to 95% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis is still feasible, particularly for assessing volatile impurities. When coupled with a mass spectrometer (GC-MS), this method provides unparalleled identification capabilities based on the mass-to-charge ratio of fragmented ions.

The analysis of halogenated compounds by GC can sometimes be challenging due to their reactivity. researchgate.net However, for a molecule with the structural features of this compound, a standard non-polar or medium-polarity capillary column (e.g., DB-5ms) would likely provide good separation. The presence of bromine and fluorine atoms can yield characteristic isotopic patterns in the mass spectrum, aiding in structural confirmation. scholaris.ca

It is important to note that derivatization may be necessary if the compound exhibits poor chromatographic behavior or thermal instability. However, for initial purity screens and identification of volatile byproducts, direct injection is often sufficient.

Table 2: Hypothetical GC-MS Parameters for the Analysis of this compound
ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1.2 mL/min
Inlet Temperature280 °C
Oven Program100 °C (1 min), then 20 °C/min to 300 °C (5 min)
Ionization ModeElectron Ionization (EI), 70 eV
Mass Range50-500 m/z

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of electroactive compounds. While less common for routine purity analysis compared to chromatography, techniques such as cyclic voltammetry could be employed to study the redox properties of this compound. The oxazole ring and the halogenated phenyl group may exhibit electrochemical activity, allowing for the development of a quantitative method based on the measurement of current as a function of applied potential. beilstein-journals.orgchim.itnih.gov

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material and optimizing the supporting electrolyte and pH. Such a method could be particularly useful for in-process monitoring or for applications where rapid analysis is required.

Spectroscopic Quantification Techniques (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The conjugated π-system of the phenyl and oxazole rings in this compound suggests that it will have a distinct UV absorbance profile. globalresearchonline.netscielo.br

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This method is simple, rapid, and non-destructive, making it suitable for routine quantification where the sample matrix is not overly complex.

Table 3: Exemplar Data for UV-Vis Spectrophotometric Quantification
Concentration (µg/mL)Absorbance at λmax (e.g., 260 nm)
1.00.102
2.50.255
5.00.510
7.50.765
10.01.020

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted oxazoles is a mature field, yet there remains a continuous demand for more efficient, sustainable, and versatile methods. For a specific target like 5-(3-bromo-2-fluorophenyl)-2-methyloxazole, future research could focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Current synthetic strategies for disubstituted oxazoles often involve metal-catalyzed cross-coupling reactions or multi-step sequences. bohrium.comrsc.org Future endeavors could explore novel catalytic systems that minimize waste and avoid the use of toxic reagents. For instance, the development of one-pot reactions that combine the formation of the oxazole (B20620) ring with the introduction of the substituted phenyl group would be a significant advancement. nih.gov

Sustainable synthesis approaches could include the use of greener solvents, microwave-assisted organic synthesis (MAOS), or flow chemistry techniques. mdpi.comacs.org These methods can often reduce reaction times, improve energy efficiency, and allow for safer and more scalable production. A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic Approach Potential Advantages Potential Challenges
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, improved yields, enhanced reaction control. Scalability can be an issue for large-scale production.
Flow Chemistry High throughput, improved safety and control, potential for automation. acs.org Requires specialized equipment and optimization of flow parameters.
Catalysis with Earth-Abundant Metals Reduced cost and toxicity compared to precious metal catalysts. Catalyst development and optimization may be required.

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. nih.gov | Requires careful optimization of reaction conditions for all components. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by the interplay of the oxazole ring and the substituents on the phenyl group. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions could be employed to synthesize a library of novel derivatives with diverse functionalities, expanding the chemical space around this core structure.

The fluorine atom, on the other hand, can influence the electronic properties of the phenyl ring and may affect the reactivity of the bromine atom. Future research should systematically investigate the reactivity of this compound in various cross-coupling reactions to understand the electronic and steric effects of the fluorine substituent.

Furthermore, the oxazole ring itself can participate in various transformations. While generally stable, it can undergo reactions such as electrophilic substitution (though less readily than imidazole) and Diels-Alder reactions, where it can act as a diene. wikipedia.org The specific substitution pattern of this compound may lead to unique reactivity profiles that are yet to be discovered. A summary of potential reactivity explorations is provided in Table 2.

Table 2: Potential Reactivity Studies for this compound

Reaction Type Potential Outcome Research Focus
Suzuki Coupling Formation of new C-C bonds at the bromine position. Exploring catalyst systems and the effect of the fluorine substituent.
Heck and Sonogashira Couplings Introduction of alkene and alkyne functionalities. Diversification of the molecular structure for various applications.
Diels-Alder Reaction Synthesis of complex heterocyclic systems. wikipedia.org Investigating the diene-like character of the substituted oxazole.

| Electrophilic Aromatic Substitution | Functionalization of the phenyl ring. | Studying the directing effects of the existing substituents. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the structural, electronic, and reactive properties of molecules. irjweb.com For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic structure, and vibrational frequencies. nih.gov

Future computational studies could focus on modeling the transition states of potential reactions, thereby elucidating reaction mechanisms and predicting reactivity. For example, modeling the oxidative addition step in a palladium-catalyzed cross-coupling reaction could help in understanding the influence of the fluorine atom on the reaction kinetics.

Moreover, computational modeling can be used to predict various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior and potential as an electronic material. ajchem-a.com These theoretical calculations can guide experimental work and accelerate the discovery of new applications.

Expanding Non-Medicinal Applications (e.g., new materials, catalysts)

While oxazole derivatives are widely explored in medicinal chemistry, their applications in other fields are less developed. nih.govderpharmachemica.com The unique electronic properties conferred by the fluorinated and brominated phenyl ring in this compound make it a promising candidate for non-medicinal applications.

In materials science, this compound could be investigated as a building block for organic light-emitting diodes (OLEDs) or other organic electronic materials. The oxazole core is known to be a part of some fluorescent molecules, and the specific substituents could be tuned to achieve desired photophysical properties.

Furthermore, the ability of the oxazole nitrogen to coordinate with metal ions suggests that derivatives of this compound could be explored as ligands for catalysis. The synthesis of novel metal complexes incorporating this ligand could lead to the development of new catalysts for a variety of organic transformations. The potential for derivatization through the bromine atom allows for the attachment of this molecule to polymer backbones or solid supports, opening up possibilities for the creation of new functional materials.

Q & A

Q. What are the common synthetic routes for 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole?

  • Methodological Answer : The compound is typically synthesized via cyclization of brominated precursors. For example, 3-bromo-2-fluorobenzaldehyde derivatives can react with methyl-substituted β-hydroxy amides under Deoxo-Fluor® conditions to form the oxazole core . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between brominated aromatic halides and methyloxazole boronic esters is effective, requiring optimized stoichiometry (1:1.2 aryl halide:boronic ester) and bases like K₂CO₃ in THF at 80°C .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in DCM/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement is performed with SHELXL (hydrogen atoms refined isotropically, non-hydrogens anisotropically). ORTEP-III visualizes thermal ellipsoids to confirm bond angles and planarity .

Advanced Research Questions

Q. How can contradictory data in reaction yields for halogenated oxazole derivatives be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 55% vs. 75% for similar conditions) may arise from trace impurities in solvents or catalysts. Systematic analysis includes:
  • Purity checks : Use GC-MS/HPLC to verify starting material integrity.
  • Kinetic monitoring : In situ IR or NMR to track intermediate formation (e.g., enolates in cyclization).
  • Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) in coupling reactions .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the oxazole ring?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For brominated oxazoles:
  • Directing groups : The 2-methyl group deactivates C4/C5 positions, favoring electrophilic attack at C4.
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for nitration/sulfonation.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution to guide experimental design .

Q. How can bioactivity studies distinguish between direct and indirect mechanisms of action for this compound?

  • Methodological Answer :
  • Target identification : Use pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins (e.g., kinases).
  • Knockout models : CRISPR-Cas9 gene editing in cell lines to test dependency on suspected targets.
  • Metabolite profiling : LC-MS/MS to rule out prodrug activation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.